

# Gadoquatrane for Dynamic Contrast-Enhanced MRI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Gadoquatrane** (BAY 1747846) is a next-generation, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).[1] Its unique molecular structure provides high stability and significantly higher relaxivity compared to conventional GBCAs.[2][3] This increased relaxivity allows for a substantial reduction in the required gadolinium dose, potentially enhancing the safety profile of contrast-enhanced MRI procedures.

Dynamic contrast-enhanced MRI (DCE-MRI) is a powerful technique for assessing tissue microvasculature and perfusion. **Gadoquatrane**'s properties make it a promising agent for DCE-MRI, offering the potential for improved lesion detection and characterization at a lower gadolinium dose. These application notes provide an overview of **Gadoquatrane** and detailed protocols for its use in preclinical and clinical research settings for DCE-MRI.

## Physicochemical and Pharmacokinetic Properties

**Gadoquatrane**'s distinct tetrameric structure, with four macrocyclic Gd-GlyMe-DOTA cages, results in a higher molecular weight and a slower molecular tumbling rate. This, in turn, leads to a significant increase in r1-relaxivity, which is the measure of a contrast agent's ability to enhance the T1 relaxation rate of water protons. The r1-relaxivity of **Gadoquatrane** in human plasma is more than double that of established macrocyclic GBCAs.



The pharmacokinetic profile of **Gadoquatrane** is characterized by rapid distribution into the extracellular space and fast elimination primarily through the kidneys in an unchanged form, similar to other macrocyclic GBCAs. It exhibits negligible protein binding and high hydrophilicity.

**Quantitative Data Summary** 

| Property                     | Value                                  | Notes                                                                |
|------------------------------|----------------------------------------|----------------------------------------------------------------------|
| Molecular Weight             | 2579 g/mol                             |                                                                      |
| r1-Relaxivity (per Gd)       | 11.8 mM <sup>-1</sup> ·s <sup>-1</sup> | In human plasma at 1.41 T and 37°C.                                  |
| r1-Relaxivity (per molecule) | 47.2 mM <sup>-1</sup> ·s <sup>-1</sup> | In human plasma at 1.41 T and 37°C.                                  |
| Recommended Clinical Dose    | 0.04 mmol Gd/kg body weight            | This is a 60% reduction compared to standard GBCAs (0.1 mmol Gd/kg). |
| LogP                         | -4.32                                  | In 1-butanol/water, indicating high hydrophilicity.                  |
| Plasma Half-life (effective) | 1.3 - 1.7 hours                        | In healthy adults.                                                   |
| Volume of Distribution       | 0.21 - 0.24 L/kg                       | In healthy adults.                                                   |
| Excretion                    | Primarily renal                        | 82-99% of the dose recovered in urine.                               |

#### **Mechanism of Action**

**Gadoquatrane**, like other gadolinium-based contrast agents, works by shortening the T1 relaxation time of water protons in its vicinity. When injected intravenously, it distributes throughout the extracellular space. In tissues with increased vascularity or a disrupted bloodbrain barrier, **Gadoquatrane** accumulates, leading to a significant increase in signal intensity on T1-weighted MR images. This enhanced signal provides a clearer distinction between healthy and pathological tissues.





Click to download full resolution via product page

Caption: Mechanism of action of Gadoquatrane in contrast-enhanced MRI.

## **Experimental Protocols for DCE-MRI**

The following are generalized protocols for preclinical and clinical DCE-MRI studies using **Gadoquatrane**. Specific parameters may need to be optimized based on the scanner, species/patient population, and research question.

## Preclinical DCE-MRI Protocol (Rodent Model, e.g., Glioblastoma)

This protocol is based on methodologies used in preclinical evaluations of GBCAs.

- 1. Animal Preparation:
- Anesthetize the animal (e.g., isoflurane) and maintain body temperature.
- Place a catheter in a tail vein for contrast agent administration.
- Position the animal in the MRI scanner with appropriate respiratory and cardiac monitoring.
- 2. MRI Scanner and Coil:
- Use a high-field MRI scanner (e.g., 7T or 9.4T) with a dedicated rodent head coil.
- 3. Imaging Sequences:
- Pre-contrast:
  - T2-weighted anatomical scan to localize the tumor.



- T1-weighted scan to establish a baseline signal.
- Dynamic T1-weighted Scan:
  - Use a fast T1-weighted sequence (e.g., spoiled gradient-echo or fast spin-echo).
  - Temporal Resolution: < 10 seconds per dynamic scan.
  - Spatial Resolution: ~0.2 x 0.2 x 1.0 mm³.
  - Acquire 5-10 baseline scans before contrast injection.
- 4. Gadoquatrane Administration:
- Prepare a sterile solution of **Gadoquatrane**.
- Inject a bolus of Gadoquatrane at a dose of 0.04 mmol Gd/kg body weight via the tail vein catheter.
- Immediately start the dynamic T1-weighted acquisition simultaneously with the injection.
- Continue dynamic scanning for at least 10-15 minutes post-injection.
- 5. Post-contrast Imaging:
- Acquire high-resolution T1-weighted scans after the dynamic series to visualize late enhancement.

#### Clinical DCE-MRI Protocol (Human Subjects)

This protocol is based on the design of clinical trials investigating **Gadoquatrane**.

- 1. Patient Preparation:
- · Obtain informed consent.
- Screen for contraindications to MRI and GBCAs.
- Place an intravenous catheter in an arm vein.



#### 2. MRI Scanner and Coil:

- Use a clinical MRI scanner (1.5T or 3T) with an appropriate receive coil for the body region
  of interest.
- 3. Imaging Sequences:
- Pre-contrast:
  - Standard anatomical sequences (e.g., T1-weighted, T2-weighted, FLAIR for neuroimaging).
- Dynamic T1-weighted Scan:
  - Utilize a 3D spoiled gradient-echo sequence (e.g., VIBE, LAVA, THRIVE).
  - Temporal Resolution: < 15 seconds per dynamic scan.
  - Acquire several baseline scans.
- 4. Gadoquatrane Administration:
- Administer Gadoquatrane as a single intravenous injection at a dose of 0.04 mmol Gd/kg body weight.
- The injection can be followed by a saline flush.
- Start the dynamic scan acquisition concurrently with the contrast injection.
- Continue dynamic scanning for 5-10 minutes.
- 5. Post-contrast Imaging:
- Acquire standard post-contrast T1-weighted sequences in multiple planes.





Click to download full resolution via product page

Caption: Experimental workflow for a DCE-MRI study using **Gadoquatrane**.

### **Data Analysis**

DCE-MRI data analysis typically involves pharmacokinetic modeling to extract quantitative parameters that reflect tissue perfusion and permeability.

- 1. Region of Interest (ROI) Placement:
- Draw ROIs on the enhancing tissue and a reference artery (for arterial input function, AIF).
- 2. Signal Intensity to Concentration Conversion:



- Convert the T1-weighted signal intensity-time course to the concentration of Gadoquatrane
  in the tissue. This requires knowledge of the pre-contrast T1 of the tissue and the r1relaxivity of Gadoquatrane.
- 3. Pharmacokinetic Modeling:
- Apply a pharmacokinetic model, such as the Tofts model or the extended Tofts model, to the tissue concentration-time curve.
- This will yield quantitative parameters like:
  - Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
  - ve (extracellular extravascular volume fraction): Represents the volume of the extracellular space per unit volume of tissue.
  - vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.

#### Safety and Tolerability

Clinical trials have shown that **Gadoquatrane** is safe and well-tolerated at the proposed clinical dose. The adverse events reported were generally mild and transient, with no new safety concerns identified compared to other macrocyclic GBCAs. The lower gadolinium dose of **Gadoquatrane** may contribute to an improved long-term safety profile, particularly concerning gadolinium retention in the body.

#### Conclusion

**Gadoquatrane** represents a significant advancement in MRI contrast agents, offering high relaxivity and stability. Its use in DCE-MRI at a reduced gadolinium dose has the potential to provide robust diagnostic information while enhancing patient safety. The protocols outlined here provide a foundation for researchers to incorporate **Gadoquatrane** into their DCE-MRI studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadoquatrane|High-Relaxivity MRI Contrast Agent [benchchem.com]
- 3. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- To cite this document: BenchChem. [Gadoquatrane for Dynamic Contrast-Enhanced MRI: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#gadoquatrane-administration-for-dynamic-contrast-enhanced-mri]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com